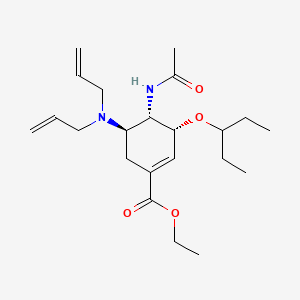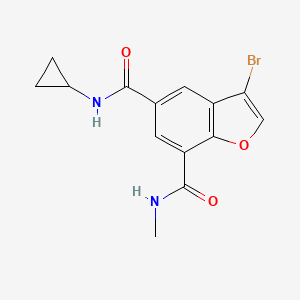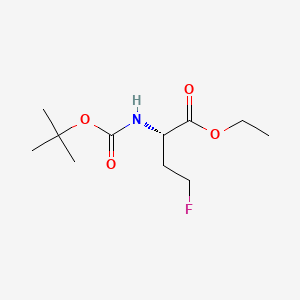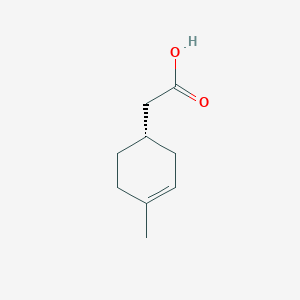
(S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid is an organic compound characterized by a cyclohexene ring substituted with a methyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylcyclohex-3-en-1-ol.
Oxidation: The alcohol group is oxidized to form 4-methylcyclohex-3-en-1-one using an oxidizing agent such as pyridinium chlorochromate (PCC).
Grignard Reaction: The ketone is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the acetic acid moiety.
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions: (S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-methylcyclohex-3-en-1-one or 4-methylcyclohex-3-en-1-carboxylic acid.
Reduction: Formation of (S)-2-(4-Methylcyclohexyl)acetic acid.
Substitution: Formation of esters or amides depending on the nucleophile used.
科学的研究の応用
(S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. Pathways involved in its action include signal transduction and metabolic processes.
類似化合物との比較
2-(4-Methylcyclohexyl)acetic acid: Similar structure but with a saturated cyclohexane ring.
2-(4-Methylphenyl)acetic acid: Contains a phenyl ring instead of a cyclohexene ring.
2-Cyclohexylacetic acid: Lacks the methyl substitution on the cyclohexane ring.
Uniqueness: (S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid is unique due to the presence of both a cyclohexene ring and an acetic acid moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
2-[(1S)-4-methylcyclohex-3-en-1-yl]acetic acid |
InChI |
InChI=1S/C9H14O2/c1-7-2-4-8(5-3-7)6-9(10)11/h2,8H,3-6H2,1H3,(H,10,11)/t8-/m1/s1 |
InChIキー |
MJLKIXNUGFKVSS-MRVPVSSYSA-N |
異性体SMILES |
CC1=CC[C@H](CC1)CC(=O)O |
正規SMILES |
CC1=CCC(CC1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


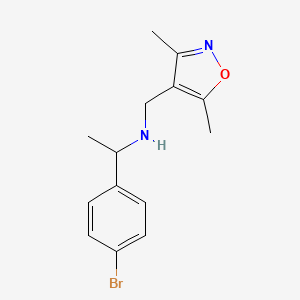
![N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14897190.png)
![3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14897196.png)
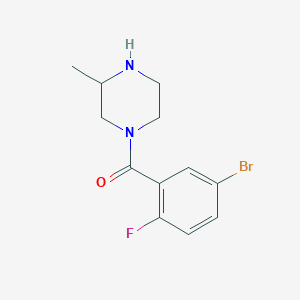
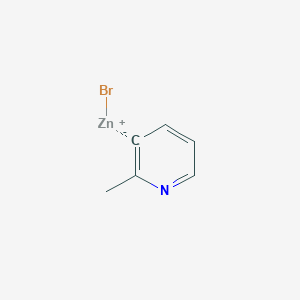
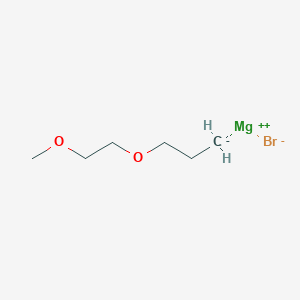
![2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14897211.png)
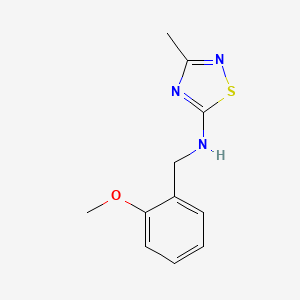
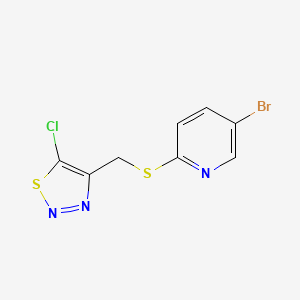
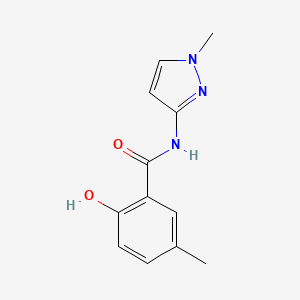
![(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14897230.png)
